molecular formula C18H20FN3O B4437855 1-(4-fluorobenzyl)-N-3-pyridinyl-4-piperidinecarboxamide

1-(4-fluorobenzyl)-N-3-pyridinyl-4-piperidinecarboxamide

Cat. No. B4437855
M. Wt: 313.4 g/mol
InChI Key: AHBHASVWWQQSFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-fluorobenzyl)-N-3-pyridinyl-4-piperidinecarboxamide is a chemical compound that has been the subject of scientific research due to its potential applications in medicine. This compound is a type of piperidine derivative that is known for its ability to bind to certain receptors in the brain and produce specific effects.

Mechanism of Action

The mechanism of action of 1-(4-fluorobenzyl)-N-3-pyridinyl-4-piperidinecarboxamide involves its ability to bind to specific receptors in the brain. This compound has been shown to interact with both the dopamine and serotonin systems, which are involved in the regulation of mood, behavior, and other physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(4-fluorobenzyl)-N-3-pyridinyl-4-piperidinecarboxamide are complex and varied. Some of the effects that have been observed in scientific studies include changes in neurotransmitter levels, alterations in gene expression, and modifications to cellular signaling pathways.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(4-fluorobenzyl)-N-3-pyridinyl-4-piperidinecarboxamide in lab experiments is its ability to produce specific effects on the brain and other physiological systems. This makes it a valuable tool for studying the underlying mechanisms of various diseases and conditions.
However, there are also some limitations to using this compound in research. For example, its effects may be influenced by factors such as dosage, route of administration, and individual variability. Additionally, there may be ethical concerns associated with the use of this compound in animal or human studies.

Future Directions

There are many potential future directions for research on 1-(4-fluorobenzyl)-N-3-pyridinyl-4-piperidinecarboxamide. Some of the most promising areas of investigation include:
1. Further exploration of its potential as a treatment for neurological disorders, such as Alzheimer's disease and Parkinson's disease.
2. Investigation of its effects on other physiological systems, such as the immune system and the cardiovascular system.
3. Development of new synthetic methods for producing this compound, with a focus on improving its purity and yield.
4. Exploration of its potential as a tool for studying the underlying mechanisms of addiction and other behavioral disorders.
5. Investigation of its potential as a therapeutic agent for other conditions, such as chronic pain and inflammation.
Conclusion:
In conclusion, 1-(4-fluorobenzyl)-N-3-pyridinyl-4-piperidinecarboxamide is a chemical compound that has been the subject of significant scientific research. Its potential applications in medicine, as well as its complex mechanisms of action and physiological effects, make it a valuable tool for studying a wide range of diseases and conditions. As future research continues to explore its potential, it is likely that this compound will continue to play an important role in the development of new treatments and therapies.

Scientific Research Applications

There has been a significant amount of scientific research conducted on 1-(4-fluorobenzyl)-N-3-pyridinyl-4-piperidinecarboxamide, with a focus on its potential applications in medicine. Some of the areas where this compound has been studied include the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease, as well as the management of pain and inflammation.

properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-N-pyridin-3-ylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O/c19-16-5-3-14(4-6-16)13-22-10-7-15(8-11-22)18(23)21-17-2-1-9-20-12-17/h1-6,9,12,15H,7-8,10-11,13H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHBHASVWWQQSFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=CN=CC=C2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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